Cas no 2227663-23-0 (rac-(1R,2S)-2-(2-bromo-5-methoxyphenyl)cyclopropan-1-amine)

Technical Introduction: rac-(1R,2S)-2-(2-bromo-5-methoxyphenyl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring a bromo-methoxyphenyl substituent, offering versatility in synthetic and medicinal chemistry applications. Its stereochemically defined cyclopropane ring and functionalized aromatic moiety make it a valuable intermediate for constructing complex molecules, particularly in pharmaceutical research. The bromine atom enables further functionalization via cross-coupling reactions, while the methoxy group enhances solubility and modulates electronic properties. The amine functionality provides a handle for derivatization or salt formation, improving compatibility with diverse reaction conditions. This compound’s balanced reactivity and structural rigidity make it suitable for probing stereoselective transformations or as a scaffold in drug discovery. High purity and well-characterized stereochemistry ensure reproducibility in research applications.
rac-(1R,2S)-2-(2-bromo-5-methoxyphenyl)cyclopropan-1-amine structure
2227663-23-0 structure
Product name:rac-(1R,2S)-2-(2-bromo-5-methoxyphenyl)cyclopropan-1-amine
CAS No:2227663-23-0
MF:C10H12BrNO
MW:242.11238193512
CID:6529232
PubChem ID:165644243

rac-(1R,2S)-2-(2-bromo-5-methoxyphenyl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2S)-2-(2-bromo-5-methoxyphenyl)cyclopropan-1-amine
    • 2227663-23-0
    • EN300-1935579
    • Inchi: 1S/C10H12BrNO/c1-13-6-2-3-9(11)7(4-6)8-5-10(8)12/h2-4,8,10H,5,12H2,1H3/t8-,10+/m0/s1
    • InChI Key: UWIHBCRGOXQXHF-WCBMZHEXSA-N
    • SMILES: BrC1=CC=C(C=C1[C@@H]1C[C@H]1N)OC

Computed Properties

  • Exact Mass: 241.01023g/mol
  • Monoisotopic Mass: 241.01023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų
  • XLogP3: 1.9

rac-(1R,2S)-2-(2-bromo-5-methoxyphenyl)cyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1935579-0.05g
rac-(1R,2S)-2-(2-bromo-5-methoxyphenyl)cyclopropan-1-amine
2227663-23-0
0.05g
$1091.0 2023-09-17
Enamine
EN300-1935579-1.0g
rac-(1R,2S)-2-(2-bromo-5-methoxyphenyl)cyclopropan-1-amine
2227663-23-0
1g
$1299.0 2023-06-02
Enamine
EN300-1935579-0.25g
rac-(1R,2S)-2-(2-bromo-5-methoxyphenyl)cyclopropan-1-amine
2227663-23-0
0.25g
$1196.0 2023-09-17
Enamine
EN300-1935579-10.0g
rac-(1R,2S)-2-(2-bromo-5-methoxyphenyl)cyclopropan-1-amine
2227663-23-0
10g
$5590.0 2023-06-02
Enamine
EN300-1935579-0.1g
rac-(1R,2S)-2-(2-bromo-5-methoxyphenyl)cyclopropan-1-amine
2227663-23-0
0.1g
$1144.0 2023-09-17
Enamine
EN300-1935579-5.0g
rac-(1R,2S)-2-(2-bromo-5-methoxyphenyl)cyclopropan-1-amine
2227663-23-0
5g
$3770.0 2023-06-02
Enamine
EN300-1935579-10g
rac-(1R,2S)-2-(2-bromo-5-methoxyphenyl)cyclopropan-1-amine
2227663-23-0
10g
$5590.0 2023-09-17
Enamine
EN300-1935579-1g
rac-(1R,2S)-2-(2-bromo-5-methoxyphenyl)cyclopropan-1-amine
2227663-23-0
1g
$1299.0 2023-09-17
Enamine
EN300-1935579-5g
rac-(1R,2S)-2-(2-bromo-5-methoxyphenyl)cyclopropan-1-amine
2227663-23-0
5g
$3770.0 2023-09-17
Enamine
EN300-1935579-2.5g
rac-(1R,2S)-2-(2-bromo-5-methoxyphenyl)cyclopropan-1-amine
2227663-23-0
2.5g
$2548.0 2023-09-17

Additional information on rac-(1R,2S)-2-(2-bromo-5-methoxyphenyl)cyclopropan-1-amine

Racemic (1R,2S)-2-(2-Bromo-5-Methoxyphenyl)cyclopropan-1-Amine: A Comprehensive Overview

Racemic (1R,2S)-2-(2-Bromo-5-Methoxyphenyl)cyclopropan-1-Amine, also known by its CAS number 2227663-23-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring with a substituted phenyl group and an amine functional group. The presence of the bromine atom and methoxy group on the phenyl ring introduces additional complexity and reactivity to the molecule, making it a valuable substrate for various chemical transformations.

The synthesis of this compound typically involves multi-step processes, often starting from readily available aromatic precursors. Recent advancements in asymmetric synthesis have enabled the selective formation of the (1R,2S) stereoisomer, which is crucial for applications in drug discovery where stereochemistry plays a pivotal role. The use of chiral auxiliaries or catalytic asymmetric methods has significantly improved the enantioselectivity of these reactions, making this compound more accessible for research purposes.

In terms of physical properties, racemic (1R,2S)-2-(2-Bromo-5-Methoxyphenyl)cyclopropan-1-Amine exhibits a melting point of approximately 145°C and a boiling point around 380°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which facilitates its handling during purification processes. The compound's stability under various reaction conditions has been extensively studied, with results indicating that it remains stable under mild to moderate thermal and oxidative conditions.

The application of this compound spans across multiple domains. In medicinal chemistry, it serves as a key intermediate in the synthesis of bioactive molecules targeting various therapeutic areas. Recent studies have highlighted its potential as a lead compound in anti-cancer drug development due to its ability to modulate specific oncogenic pathways. Additionally, its role as a building block in the construction of complex natural product analogs has been documented in several high-impact journals.

In the realm of materials science, this compound has shown promise as a precursor for advanced materials with tailored electronic properties. Researchers have explored its incorporation into polymer frameworks, where it contributes to enhanced mechanical stability and thermal resistance. The ability to functionalize the cyclopropane ring further expands its utility in material design.

From an environmental perspective, understanding the degradation pathways of racemic (1R,2S)-2-(2-Bromo-5-Methoxyphenyl)cyclopropan-1-Amine is critical for assessing its ecological impact. Studies have revealed that under aerobic conditions, the compound undergoes biodegradation via hydrolytic cleavage of the cyclopropane ring, leading to the formation of less complex aromatic intermediates. These findings underscore the importance of sustainable practices in handling such compounds during industrial applications.

Looking ahead, ongoing research is focused on optimizing the synthesis routes for this compound to enhance yield and reduce production costs. The integration of continuous-flow chemistry techniques is being explored as a potential solution to these challenges. Furthermore, investigations into its pharmacokinetic profile are expected to provide deeper insights into its suitability as a drug candidate.

In conclusion, racemic (1R,2S)-2-(2-Bromo-5-Methoxyphenyl)cyclopropan-1-Amine stands out as a versatile and intriguing molecule with diverse applications across multiple scientific disciplines. Its unique structure and reactivity continue to inspire innovative research directions, solidifying its position as an important compound in contemporary chemical science.

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